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Introduction: Cobalt formate, Co(HCOO)₂, is a versatile and cost-effective cobalt salt that

serves as a catalyst or catalyst precursor in a variety of organic synthesis reactions.[1] Its

applications range from transfer hydrogenations and hydroformylations to being a component

in the synthesis of more complex catalytic systems. This document provides detailed

application notes and protocols for key reactions where cobalt formate and related cobalt

catalysts are employed, with a focus on practical implementation in a research and

development setting.

Transfer Hydrogenation of Carbonyls and
Nitroarenes
Cobalt catalysts are effective in transfer hydrogenation reactions, utilizing formic acid or its

salts as a safe and readily available hydrogen donor.[1][2] This method provides a valuable

alternative to using high-pressure molecular hydrogen.

Application Note: Transfer Hydrogenation of Aromatic
Ketones
Aromatic ketones can be selectively reduced to the corresponding alcohols using a cobalt-

catalyzed system with a formate salt/formic acid mixture as the hydrogen source. The reaction
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is particularly effective for heteroaryl ketones, such as 2-pyridyl ketones, where the nitrogen

atom can chelate to the cobalt center, activating the substrate.[2]

Quantitative Data Summary:

Entry
Substra
te (R-
CO-R')

Cobalt
Source

H-Donor
System

Temp
(°C)

Time (h)
Yield
(%)

Referen
ce

1

2-

Acetylpyr

idine

Cobalt

Stearate

(5 mol%)

HCOONa

·2H₂O /

HCOOH

130 12 92 [2]

2

2-

Benzoylp

yridine

Cobalt

Stearate

(5 mol%)

HCOONa

·2H₂O /

HCOOH

150 24 95 [2]

3

1-Phenyl-

1-

(pyridin-

2-

yl)ethan-

1-one

Cobalt

Stearate

(5 mol%)

HCOONa

·2H₂O /

HCOOH

130 12 89 [2]

4

1-(4-

Methoxy

phenyl)-1

-(pyridin-

2-

yl)ethan-

1-one

Cobalt

Stearate

(5 mol%)

HCOONa

·2H₂O /

HCOOH

150 24 85 [2]

Experimental Protocol: General Procedure for Transfer Hydrogenation of 2-Pyridyl Ketones

Note: This protocol is adapted from a procedure using cobalt stearate, which can be substituted

with cobalt(II) formate, although optimization may be required.

To a screw-capped vial, add the 2-pyridyl ketone (0.5 mmol, 1.0 equiv.), cobalt(II) formate

(0.025 mmol, 5 mol%), and sodium formate dihydrate (1.5 mmol, 3.0 equiv.).
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Add dimethyl sulfoxide (DMSO) (1.0 mL) as the solvent.

Add formic acid (1.0 mmol, 2.0 equiv.) to the mixture.

Seal the vial and place it in a preheated oil bath at 130-150 °C.

Stir the reaction mixture for 12-24 hours.

After cooling to room temperature, quench the reaction with a saturated aqueous solution of

NaHCO₃.

Extract the product with ethyl acetate (3 x 10 mL).

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Remove the solvent under reduced pressure and purify the crude product by flash column

chromatography on silica gel to afford the desired alcohol.

Experimental Workflow:

Reaction Setup
Reaction Workup & Purification

Add Reactants:
- Ketone (1 equiv)

- Co(HCOO)₂ (5 mol%)
- HCOONa·2H₂O (3 equiv)

- HCOOH (2 equiv)
- DMSO

Heat at 130-150 °C
(12-24 h)

Quench with
NaHCO₃ (aq)

Extract with
Ethyl Acetate Dry & Concentrate Column Chromatography Purified Alcohol

Click to download full resolution via product page

Workflow for Cobalt-Catalyzed Transfer Hydrogenation of Ketones.

Application Note: Transfer Hydrogenation of Nitroarenes
Cobalt-based nanocatalysts have demonstrated high efficiency and chemoselectivity in the

transfer hydrogenation of functionalized nitroarenes to anilines, using formic acid as the

hydrogen source.[1][3] This method is tolerant of a wide range of functional groups that are

often sensitive to other reduction methods.
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Quantitative Data Summary:

Entry
Substra
te

Catalyst H-Donor
Temp
(°C)

Time (h)
Yield
(%)

Referen
ce

1
Nitrobenz

ene

Co₃O₄-

NGr@C
HCOOH 120 12 >99 [1]

2

4-

Chloronit

robenzen

e

Co₃O₄-

NGr@C
HCOOH 120 12 >99 [1]

3

4-

Nitrobenz

aldehyde

Co₃O₄-

NGr@C
HCOOH 120 12 98 [1]

4

Methyl 4-

nitrobenz

oate

Co₃O₄-

NGr@C
HCOOH 120 12 99 [1]

Experimental Protocol: General Procedure for Transfer Hydrogenation of Nitroarenes

Note: This protocol uses a specific cobalt oxide nanocatalyst. Cobalt(II) formate can be used to

synthesize various cobalt-based heterogeneous catalysts, which may show activity in this

transformation.

In a reaction vessel, suspend the cobalt-based catalyst (e.g., Co₃O₄-NGr@C, 1-2 mol% Co)

in a suitable solvent like dioxane or THF.

Add the nitroarene substrate (1.0 mmol, 1.0 equiv.).

Add formic acid (5.0 mmol, 5.0 equiv.) as the hydrogen donor.

Seal the vessel and heat the mixture to 120 °C with vigorous stirring for 12-24 hours.

Monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction to room temperature.
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Filter the heterogeneous catalyst. The catalyst can often be washed, dried, and reused.

Neutralize the filtrate with a mild base (e.g., saturated NaHCO₃ solution).

Extract the product with an organic solvent (e.g., ethyl acetate).

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the resulting aniline derivative by column chromatography if necessary.

Hydroformylation of Alkenes
Hydroformylation, or the oxo process, is a large-scale industrial process for producing

aldehydes from alkenes, carbon monoxide, and hydrogen. Cobalt carbonyl species are the

active catalysts, and they can be generated in situ from cobalt salts, including cobalt formate,

under hydroformylation conditions.[4]

Application Note
The in situ activation of a cobalt formate precursor involves its conversion to hydridocobalt

tetracarbonyl (HCo(CO)₄) under high pressures of synthesis gas (a mixture of CO and H₂).[4]

This active species then catalyzes the hydroformylation of alkenes. This approach avoids the

handling of the more toxic and volatile dicobalt octacarbonyl.

Representative Reaction Conditions:
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Alkene
Catalyst
Precursor

Ligand
Pressure
(syngas)

Temp (°C)
Product(s
)

Referenc
e

1-Octene Co₂(CO)₈ None 30 bar 140

Nonanal,

2-

Methylocta

nal

[5]

1-Octene
[CoH(dchpf

)(CO)₂]
dchpf 40 bar 140

Aldehydes

(57% yield)
[6][7]

Propene HCo(CO)₄ None
100-300

bar
140-200 Butanals [8]

Experimental Protocol: General Procedure for Hydroformylation of 1-Octene

Charge a high-pressure autoclave reactor with cobalt(II) formate (0.1-1.0 mol%) and a

suitable solvent (e.g., toluene or THF).

Add the alkene substrate (e.g., 1-octene).

Seal the autoclave and purge several times with nitrogen, followed by synthesis gas (CO/H₂

= 1:1).

Pressurize the reactor with synthesis gas to the desired pressure (e.g., 30-100 bar).

Heat the reactor to the target temperature (e.g., 120-160 °C) while stirring. This initiates the

in situ formation of the active cobalt carbonyl catalyst.

Maintain the reaction at temperature and pressure for the desired time (e.g., 4-24 hours),

monitoring the pressure drop to gauge syngas consumption.

After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.

The crude product mixture, containing the aldehyde products and dissolved cobalt catalyst,

is collected.
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The catalyst can be recovered by oxidation of the cobalt species to water-soluble Co²⁺ with

air and a dilute acid (like formic or acetic acid), followed by phase separation.

The organic layer is then purified by distillation to isolate the aldehyde products.

Catalyst Activation and Hydroformylation Cycle:
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Catalyst Activation (In Situ)
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In Situ Catalyst Activation and Hydroformylation Cycle.
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Other Applications (General Overview)
While detailed protocols starting specifically from cobalt formate are less common in the

literature for the following reactions, cobalt catalysts are widely used. Cobalt formate can be

considered a potential precursor for generating active cobalt species in these transformations.

C-H Activation: Cobalt catalysis is a powerful tool for the direct functionalization of C-H

bonds, enabling the synthesis of complex molecules and heterocycles with high atom

economy.[9] Reactions are often directed by a coordinating group on the substrate, and

various cobalt salts (e.g., Co(OAc)₂, Co(acac)₂) are used as catalysts, typically in the

presence of an oxidant.

Pauson-Khand Reaction: This [2+2+1] cycloaddition of an alkene, an alkyne, and carbon

monoxide to form a cyclopentenone is classically mediated by stoichiometric amounts of

dicobalt octacarbonyl, Co₂(CO)₈.[6] Catalytic versions have been developed using various

cobalt precursors.

Oxidation Reactions: Cobalt salts, including cobalt(II) complexes, are known to catalyze the

oxidation of alcohols to aldehydes, ketones, or carboxylic acids, often using peroxides or

molecular oxygen as the oxidant.[8]

Safety Information: Cobalt compounds should be handled with care. Avoid inhalation of dust

and contact with skin and eyes. Wear appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Refer to

the Safety Data Sheet (SDS) for detailed handling and disposal information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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